molecular formula C18H24N2O2 B15099344 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B15099344
M. Wt: 300.4 g/mol
InChI Key: IRDMDKGPGJKIGC-UHFFFAOYSA-N
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Description

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (CAS: 900266-59-3) is a synthetic coumarin derivative with a molecular formula of C₁₈H₂₄N₂O₂ and a molecular weight of 300.4 g/mol . The compound features a coumarin backbone substituted with two methyl groups at positions 6 and 8, and a 4-ethylpiperazinylmethyl group at position 4 (Figure 1). Key computed physicochemical properties include an XLogP3 of 2.2, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 32.8 Ų, reflecting its hydrogen-bond acceptor capacity .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one

InChI

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-17(21)22-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3

InChI Key

IRDMDKGPGJKIGC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one typically involves the reaction of 4-ethylpiperazine with a suitable chromen-2-one derivative. The reaction is often carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperazine ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the chromen-2-one scaffold .

Scientific Research Applications

4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one is a chromen-2-one derivative with an ethylpiperazin-1-yl group, suggesting it has potential biological activity. Piperazine derivatives are often found in pharmaceutical compounds.

Scientific Research Applications

  • Chemistry It can be used as a building block in organic synthesis and for developing new materials.
  • Biology It is investigated for potential biological activities, including antimicrobial and antifungal properties.
  • Medicine It is explored for its neuroprotective effects and potential use in treating neurological disorders.
  • Industry It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

The mechanism of action for this compound involves interaction with specific molecular targets. Similar compounds, like abemaciclib, inhibit cyclin-dependent kinases 4 and 6, which are crucial in cell cycle regulation. These inhibitors bind to the ATP-binding pocket of the kinase, preventing ATP binding and inhibiting the kinase’s catalytic activity.

Comparison with Similar Compounds

  • Abemaciclib Is known to inhibit cyclin-dependent kinases 4 and 6.
  • 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one A derivative with similar biological activity.
  • 4-[(4-ethylpiperazin-1-yl)methyl]benzylamine Another piperazine derivative with potential biological activity.

Mechanism of Action

The mechanism of action for 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity.

Comparison with Similar Compounds

7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

  • Structure : Differs from the target compound by a 7-hydroxyl group and a 4-methylpiperazinylmethyl substituent (vs. 4-ethylpiperazinylmethyl) .
  • Synthesis: Prepared via refluxing 4-methyl-7-hydroxycoumarin with 4-methylpiperazine and formaldehyde in ethanol .
  • Properties : The hydroxyl group increases polarity (TPSA ≈ 50–60 Ų), while the methylpiperazinyl group reduces lipophilicity (predicted XLogP3 < 2.2).

7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

  • Structure : Replaces the piperazine ring with a piperidine group, eliminating the nitrogen at position 4 .
  • Synthesis : Similar to the above, using piperidine instead of 4-methylpiperazine .
  • Properties: Piperidine’s non-polar nature increases lipophilicity (XLogP3 > 3.0) but reduces hydrogen-bonding capacity.

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

  • Structure : Substitutes the piperazinyl group with a triazole-hydroxymethyl moiety .
  • Synthesis : Likely involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring.
  • Properties : The triazole group introduces additional hydrogen-bond acceptors (TPSA ≈ 70 Ų), enhancing solubility but reducing membrane permeability.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents
Target Compound C₁₈H₂₄N₂O₂ 300.4 2.2 32.8 4-Ethylpiperazinylmethyl
7-Hydroxy-4-methylpiperazinyl analog C₁₇H₂₂N₂O₃ 302.4 ~1.8 ~55.0 7-Hydroxyl, 4-methylpiperazinylmethyl
Piperidine analog C₁₇H₂₂N₂O₂ 286.4 ~3.1 29.5 Piperidinylmethyl
Triazole-hydroxymethyl analog C₁₅H₁₆N₄O₃ 300.3 ~1.5 ~70.0 Triazole-hydroxymethyl

Key Observations:

Lipophilicity :

  • The piperidine analog exhibits the highest XLogP3 (>3.0), favoring passive diffusion across lipid membranes.
  • The triazole-hydroxymethyl analog shows the lowest lipophilicity (XLogP3 ~1.5) due to polar substituents.

Synthetic Flexibility :

  • Piperazine/piperidine derivatives are typically synthesized via Mannich reactions (e.g., formaldehyde-mediated coupling) , while triazole derivatives require specialized click chemistry .

Biological Activity

The compound 4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one is a derivative of the chromene family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structural characteristics, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H24N2OC_{18}H_{24}N_{2}O. The structure features a chromenone backbone with an ethylpiperazine substituent, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of chromene compounds, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted that structural modifications, such as the introduction of electron-withdrawing groups, enhance anti-inflammatory effects by increasing lipophilicity and reducing cytotoxicity .

2. Inhibition of Carbonic Anhydrases

Recent studies have shown that chromene derivatives can selectively inhibit tumor-associated carbonic anhydrases (CAs), particularly hCA IX and hCA XII. The compound under discussion was part of a series evaluated for their inhibitory activity against these isozymes. The results demonstrated that specific modifications in the chromene structure could lead to improved selectivity and potency against hCA IX .

Case Study 1: Inhibition of hCA IX

A series of synthesized chromene derivatives were tested for their activity against hCA IX. Among these, certain compounds exhibited low micromolar inhibition (Ki values around 0.53 µM), indicating that the structural features of the chromene scaffold significantly influence their inhibitory potency .

Case Study 2: Anti-neuroinflammatory Effects

Another study focused on the neuroinflammatory effects of substituted chromenes. The introduction of piperazine moieties was found to enhance the anti-neuroinflammatory activity, suggesting that modifications at specific positions on the chromene ring can yield compounds with therapeutic potential in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Ethylpiperazine SubstitutionEnhanced anti-inflammatory effects
Methyl Groups at Positions 6 & 8Increased lipophilicity
Carbonyl GroupInhibition of carbonic anhydrases

Q & A

Q. How is stability under varying storage conditions evaluated?

  • Accelerated Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor via HPLC for degradation.
  • LC-MS Analysis : Track hydrolytic byproducts (e.g., chromenone ring-opening) using methods from .

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